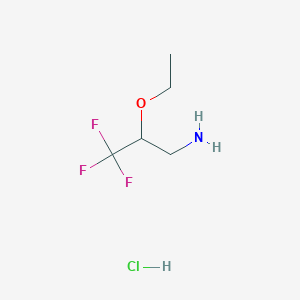
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the disruption of these processes, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of various proteins, which is important for the regulation of various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide in lab experiments is its unique mechanism of action. This compound has been found to inhibit protein kinase CK2, which is involved in various cellular processes. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are many future directions for research on 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide. One potential direction is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to investigate the potential of this compound in vivo, as well as its potential in combination with other cancer therapies. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its potential in other disease states.
Synthesemethoden
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-fluoro-2-nitroaniline with 2-(dimethylamino)ethyl chloride followed by the reaction of the resulting compound with 2-thiophen-2-ylethylamine in the presence of sodium hydride. The final product is obtained by reacting the intermediate with thionyl chloride and 2-chlorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been extensively studied for its potential in scientific research applications. It has been found to have a unique mechanism of action, which makes it a promising candidate for further research. This compound has been studied for its potential in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJJLWLVGGQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2429907.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)



![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
